molecular formula C15H11BrN2O2 B8707262 (5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-methoxyphenyl)methanone CAS No. 918514-97-3

(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-methoxyphenyl)methanone

Cat. No. B8707262
M. Wt: 331.16 g/mol
InChI Key: GVDXFZOHIFWWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C15H11BrN2O2 and its molecular weight is 331.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

918514-97-3

Product Name

(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-methoxyphenyl)methanone

Molecular Formula

C15H11BrN2O2

Molecular Weight

331.16 g/mol

IUPAC Name

(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C15H11BrN2O2/c1-20-11-4-2-9(3-5-11)14(19)13-8-18-15-12(13)6-10(16)7-17-15/h2-8H,1H3,(H,17,18)

InChI Key

GVDXFZOHIFWWGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CNC3=C2C=C(C=N3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Aluminum trichloride (2.7 g, 20.0 mmol) and methylene chloride (30 mL) were combined under an atmosphere of nitrogen and 5-bromo-7-azaindole (67, 400.0 mg, 2.30 mmol) in methylene dichloride (20 mL) was added. The reaction was stirred at room temperature for 70 minutes. 4-Methoxybenzoic acid chloride (0.38 g, 2.2 mmol) (prepared from the corresponding carboxylic acid using the protocol described in Example 1, Scheme 13, Step 4) in methylene dichloride (7.0 mL) was added. The reaction was stirred at room temperature for 2 hours, then poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and concentrated to give the compound (116, 250 mg, 34%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Three
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.